2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. This compound belongs to the class of phenoxyacetamides, which are known for their diverse biological activities. The specific molecular formula for this compound is , with a molecular weight of approximately 457.11 g/mol.
This compound has been referenced in various scientific literature and patent documents, indicating its relevance in research and development within the pharmaceutical industry . The compound's unique structural features make it a subject of interest for studies related to drug design and synthesis.
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can be classified as an organic compound, specifically a substituted acetamide derivative. Its classification also extends to halogenated compounds due to the presence of bromine atoms in its structure.
The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves several steps, including the bromination of phenolic compounds, followed by the introduction of the ethoxy and formyl groups. The final acetamide linkage is formed through a reaction with an appropriate amine.
The molecular structure of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide features a phenolic backbone with multiple substituents that contribute to its chemical properties. The presence of bromine atoms introduces significant steric hindrance and electronic effects that can influence its reactivity and biological activity.
The compound can undergo various chemical reactions typical for acetamides and halogenated compounds:
The reactivity of this compound is influenced by its electron-withdrawing bromine substituents, which can stabilize certain reaction intermediates while making other sites more reactive towards nucleophiles.
The mechanism of action for 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures often exhibit anti-inflammatory or anticancer activities, possibly through inhibition of specific signaling pathways or enzyme activities.
The primary applications of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide lie within medicinal chemistry:
The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide requires meticulously sequenced halogenation, etherification, and acylation steps to address steric and electronic challenges. A validated route begins with ortho-selective bromination of 3-ethoxy-4-hydroxybenzaldehyde as the foundational precursor. Initial mono-bromination at the C5 position is achieved using N-bromosuccinimide (NBS) (1.05 equiv) in ACS-grade methanol with para-toluenesulfonic acid (pTsOH, 10 mol%) catalysis, yielding 2-bromo-3-ethoxy-4-hydroxybenzaldehyde in >86% yield and >95% regioselectivity within 20 minutes at ambient temperature [2]. Subsequent C3 dibromination necessitates harsh brominating agents (e.g., bromine in acetic acid) due to significant steric deactivation from the adjacent ethoxy and aldehyde groups. This step proceeds in 65–72% yield but requires meticulous temperature control (0–5°C) to suppress aldehyde oxidation [7].
Alternative routes employ late-stage bromination strategies, where ethoxylation precedes halogenation. Here, vanillin undergoes O-ethylation with iodoethane and cesium carbonate in dimethylformamide, followed by NBS-mediated dibromination. While this sequence benefits from the phenolic directing group’s enhanced activation, it suffers from reduced dibromination yields (58–64%) due to competing para-bromination side reactions [4]. Retrosynthetic disconnection analyses further reveal that Friedel-Crafts formylation prior to bromination is precluded by Lewis acid-mediated debromination, necessitating aldehyde preservation throughout the synthesis [1].
Table 1: Comparative Bromination Methods for Phenolic Intermediates
Substrate | Brominating Agent | Catalyst/Solvent | Selectivity | Yield |
---|---|---|---|---|
3-Ethoxy-4-hydroxybenzaldehyde | NBS (1.05 eq) | pTsOH (10 mol%)/MeOH | >95% ortho | 86–92% |
5-Bromo-3-ethoxy-4-hydroxybenzaldehyde | Br₂ (2.2 eq) | AcOH/CH₂Cl₂, 0°C | 100% ortho | 65–72% |
4-Ethoxy-2-hydroxybenzaldehyde | NBS (2.1 eq) | pTsOH (10 mol%)/MeOH | 87% ortho,ortho' | 74% |
Ethoxylation and amide coupling present distinct catalytic challenges due to the phenolic OH’s nucleophilicity and the steric congestion of dibrominated intermediates. O-Alkylation is optimally achieved via Ullmann-type copper catalysis. Treatment of 2,3-dibromo-4-hydroxy-6-formylphenol with iodoethane and copper(I) iodide (5 mol%) in dimethyl sulfoxide at 80°C affords 2,3-dibromo-6-ethoxy-4-formylphenol in 88% yield, suppressing ester hydrolysis by-products observed under classical Williamson conditions [4]. Microwave-assisted protocols further enhance efficiency, reducing reaction times from 12 hours to 45 minutes while maintaining yields >85% [4].
For acetamide formation, carbodiimide-mediated coupling outperforms acyl chloride routes due to the lability of the formyl group under chlorination conditions. The carboxylic acid precursor – synthesized via haloform oxidation of the formyl group or directly from protected analogs – is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran. Subsequent reaction with 2-phenylethylamine at 0°C–25°C delivers the target acetamide in 78–82% yield after recrystallization [4]. Notably, Rhodium-catalyzed aminocarbonylation offers an orthogonal approach: the bromoformyl intermediate reacts with 2-phenylethylamine under CO atmosphere (5 MPa) using Rh(acac)(CO)₂/LiI catalysis in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), yielding the acetamide directly in 65% yield without aldehyde oxidation [5].
Table 2: Catalytic Systems for Key Functionalization Steps
Reaction | Catalyst System | Conditions | Key Advantage | Yield |
---|---|---|---|---|
O-Ethylation of dibromophenol | CuI (5 mol%) | DMSO, 80°C, 12 h | Avoids ester hydrolysis | 88% |
Amide coupling | DCC/NHS, THF | 0°C → 25°C, 4 h | Mild, formyl-compatible | 78–82% |
Reductive aminocarbonylation | Rh(acac)(CO)₂/LiI | CO (5 MPa), DMPU, 120°C | Direct acetamide from aldehyde | 65% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1